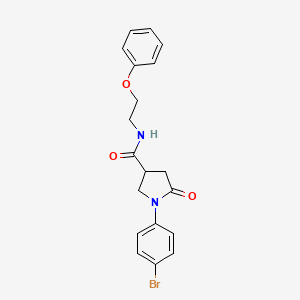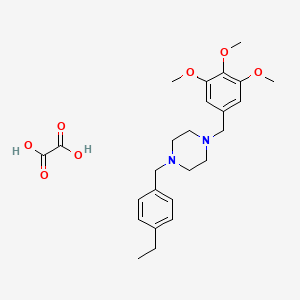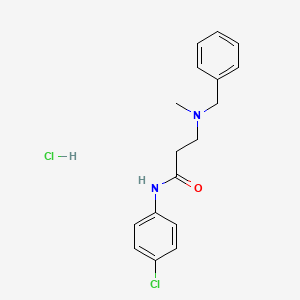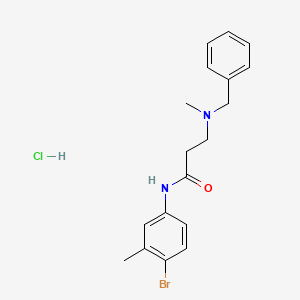
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPP-5 and is a pyrrolidinecarboxamide derivative. BPP-5 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BPP-5 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs by BPP-5 may lead to changes in gene expression and cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
BPP-5 has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, BPP-5 has been shown to inhibit the activity of other enzymes, including carbonic anhydrase IX (CAIX) and topoisomerase IIα. BPP-5 has also been shown to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. Additionally, BPP-5 has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP-5 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. BPP-5 is also stable and can be stored for extended periods. However, BPP-5 has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, BPP-5 has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of BPP-5. One potential direction is the development of BPP-5 derivatives with improved solubility and bioavailability. Another direction is the study of BPP-5 in vivo to better understand its effects in living organisms. Additionally, BPP-5 could be studied in combination with other compounds to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of BPP-5 and its potential applications in scientific research.
Conclusion
In conclusion, 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide, or BPP-5, is a chemical compound with potential applications in scientific research. BPP-5 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of BPP-5 in scientific research.
Aplicaciones Científicas De Investigación
BPP-5 has potential applications in scientific research. One of the most significant applications is in the study of cancer. BPP-5 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. BPP-5 has been shown to have neuroprotective effects and may help prevent cognitive decline.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-6-8-16(9-7-15)22-13-14(12-18(22)23)19(24)21-10-11-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBCCZTQBOLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)

![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3943600.png)
![N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)

![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)
![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)


![ethyl 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943648.png)
![N~1~-(2-methoxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3943653.png)

![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)